![molecular formula C17H19N5O2 B2601530 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034256-09-0](/img/structure/B2601530.png)

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

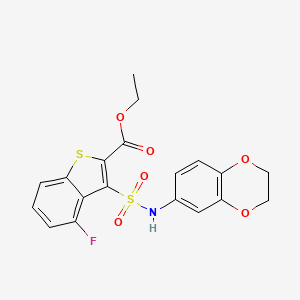

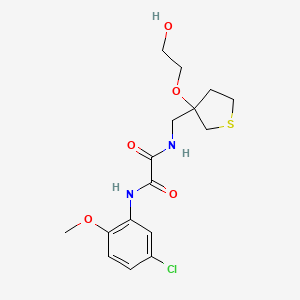

The compound “N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a pyran ring, a pyrazole ring, and a benzimidazole ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several ring structures and functional groups. The tetrahydro-2H-pyran-2-yl group is a six-membered ring with one oxygen atom and five carbon atoms . The 1H-pyrazol-4-yl group is a five-membered ring with two nitrogen atoms and three carbon atoms . The 1H-benzo[d]imidazole-5-carboxamide group is a fused ring structure with a benzene ring attached to an imidazole ring, which also has a carboxamide group attached .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms . The pyrazole ring could potentially undergo reactions at the nitrogen atoms . The benzimidazole ring could potentially undergo reactions at the nitrogen atoms or at the carbon atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyran ring, the pyrazole ring, and the benzimidazole ring could potentially influence its solubility, stability, and reactivity .Scientific Research Applications

Antitumor Applications

Research has explored derivatives of the benzo[d]imidazole class for their potential antitumor properties. A study by Clark et al. (1995) involved the synthesis of novel imidazotetrazinones and related bicyclic heterocycles, aiming to understand the mode of action of antitumor drugs like temozolomide. Although the specific compound was not directly mentioned, this research context is relevant for understanding the structural exploration within similar chemical frameworks for antitumor applications (Clark et al., 1995).

Synthesis and Functionalization Studies

Yıldırım et al. (2005) reported on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, highlighting the synthesis processes and potential applications of such compounds in creating more complex molecules with desired biological activities. This study provides an example of how the core structure of interest may be modified to achieve various functionalities (Yıldırım et al., 2005).

Antimicrobial and Antibacterial Activities

Research on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Although not directly mentioning the compound , Palkar et al. (2017) provide insights into the antibacterial potential of closely related chemical structures, offering a perspective on the broader antimicrobial research applications of such compounds (Palkar et al., 2017).

Synthesis and Evaluation of Antileukemic Activities

The synthesis and antileukemic activities of furanyl, pyranyl, and ribosyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide by Earl and Townsend (1979) indicate a focused investigation on derivatives of imidazole and pyrazole for potential antileukemic properties. This research emphasizes the exploration of such compounds in the context of leukemia treatment (Earl & Townsend, 1979).

Properties

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c23-17(12-4-5-15-16(7-12)19-11-18-15)21-13-8-20-22(9-13)10-14-3-1-2-6-24-14/h4-5,7-9,11,14H,1-3,6,10H2,(H,18,19)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQKROYNLHAQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2601453.png)

![N-({3-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2601456.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2601458.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2601470.png)